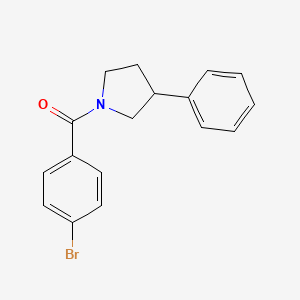
1-(4-bromobenzoyl)-3-phenylpyrrolidine
説明
1-(4-bromobenzoyl)-3-phenylpyrrolidine, also known as BBP, is a chemical compound used in scientific research. BBP is a pyrrolidine-based compound that has gained significant attention due to its potential for use in the development of new drugs.
作用機序
The mechanism of action of 1-(4-bromobenzoyl)-3-phenylpyrrolidine is not fully understood. However, it is believed that 1-(4-bromobenzoyl)-3-phenylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways in the body. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and tumor growth in animal models. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
1-(4-bromobenzoyl)-3-phenylpyrrolidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. 1-(4-bromobenzoyl)-3-phenylpyrrolidine is also relatively inexpensive compared to other compounds used in drug development. However, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has some limitations. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the safety and toxicity of 1-(4-bromobenzoyl)-3-phenylpyrrolidine have not been fully evaluated.
将来の方向性
There are several future directions for research on 1-(4-bromobenzoyl)-3-phenylpyrrolidine. One area of interest is the development of 1-(4-bromobenzoyl)-3-phenylpyrrolidine-based drugs for the treatment of neurodegenerative disorders. Another area of interest is the evaluation of the safety and toxicity of 1-(4-bromobenzoyl)-3-phenylpyrrolidine in animal models. Additionally, the development of new synthesis methods for 1-(4-bromobenzoyl)-3-phenylpyrrolidine could lead to the production of more potent and selective compounds. Overall, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has significant potential for use in the development of new drugs, and further research is needed to fully understand its biological effects and therapeutic potential.
科学的研究の応用
1-(4-bromobenzoyl)-3-phenylpyrrolidine has been studied extensively for its potential use in the development of new drugs. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(4-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPHVAMBPXOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![17-isobutyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![dimethyl ((4-chlorophenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B4978292.png)
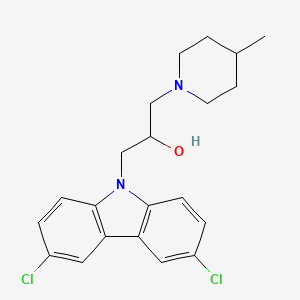
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
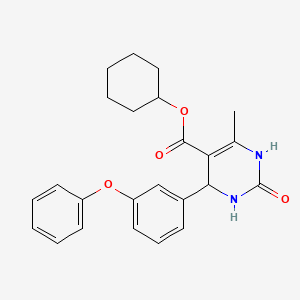
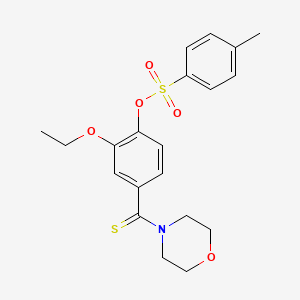

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)
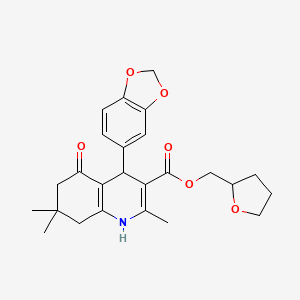
![4-[(4-ethylcyclohexyl)amino]cyclohexanol](/img/structure/B4978357.png)
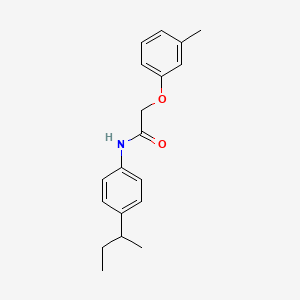
![4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4978370.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)